21-Dehydrocorticosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

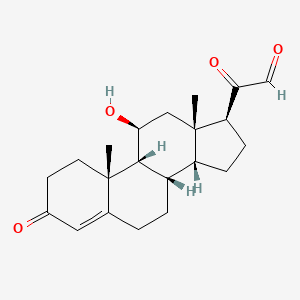

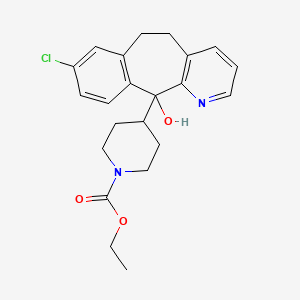

21-Dehydrocorticosterone, also known as 11-Dehydrocorticosterone or 21-hydroxypregn-4-ene-3,11,20-trione, is a naturally occurring, endogenous corticosteroid related to cortisone and corticosterone . It is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase .

Molecular Structure Analysis

The molecular formula of this compound is C21H28O4 . The molecular weight is 344.44 g/mol . The structure of this compound can be understood as the 21-hydroxy-variant of progesterone or as the 11-deoxy-variant of corticosterone .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Moreover, 11β-hydroxylation of this compound produces corticosterone and confers glucocorticoid activity .

Aplicaciones Científicas De Investigación

Characterization of a Corticosteroid 21-Dehydroxylase : Feighner and Hylemon (1980) characterized an oxygen-sensitive corticosteroid 21-dehydroxylase in cell extracts of the intestinal anaerobic bacterium, Eubacterium lentum. This enzyme was highly specific for corticosteroids containing an alpha-ketol structure and was inhibited by metal ion chelators. The study highlights the enzyme's specificity and its role in corticosteroid metabolism (Feighner & Hylemon, 1980).

Oxidation of 21-Dehydrocorticosteroids : Monder and Wang (1973) discovered that 21-Dehydrocorticosteroids were converted to steroidal 20-oxo-21-oic acids by α-ketoaldehyde dehydrogenase of sheep liver. This study demonstrates a specific enzymatic oxidation process of 21-dehydrocorticosteroids, expanding the understanding of steroid metabolism (Monder & Wang, 1973).

Testicular Tumors in Congenital Adrenal Hyperplasia : Blumberg-Tick et al. (1991) studied a case of congenital adrenal hyperplasia with bilateral testicular tumors. They found specific 11 beta-hydroxylated steroids, including 21-deoxycorticosterone, in the gonadal vein, demonstrating the adrenal nature of the testicular tumor. This research provides insight into the diagnosis and understanding of adrenal-related disorders (Blumberg-Tick et al., 1991).

Fecal Steroid 21-Dehydroxylase as a Marker for Colorectal Cancer : Bokkenheuser et al. (1983) identified that patients with recently diagnosed, untreated sigmoidal or rectal cancer had a significant reduction in fecal concentration of 21-dehydroxylating organisms compared to controls. This finding suggests a potential marker for colorectal cancer (Bokkenheuser et al., 1983).

Human Fecal Bacteria and 21-Dehydroxylating Corticoids : Bokkenheuser, Winter, Dehazya, and Kelly (1977) identified human intestinal flora capable of 21-dehydroxylating corticoids, a significant step in understanding the microbial interactions with human steroid metabolism (Bokkenheuser et al., 1977).

Safety and Hazards

Direcciones Futuras

Future research directions could involve further investigation into the synthesis, mechanism of action, and potential therapeutic uses of 21-Dehydrocorticosterone. For instance, a recent study has highlighted the importance of understanding the effects of glucocorticoids in specific cell types and their key cellular targets in particular disease states .

Mecanismo De Acción

Target of Action

21-Dehydrocorticosterone, also known as 21-hydroxyprogesterone, is a steroid hormone produced by the adrenal gland . It primarily targets primary and secondary immune cells, fibroblasts, and osteoblasts . It binds to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .

Mode of Action

this compound interacts with its targets by easily penetrating the cell membrane due to its lipophilic nature . Once inside the cell, it binds to the glucocorticoid receptor, leading to either upregulation or downregulation of the synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins .

Biochemical Pathways

this compound affects several biochemical pathways. It is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It regulates an estimated 20% of the entire genome . Its action broadly induces effects in cells and tissues, especially those that are unique to the immune system .

Análisis Bioquímico

Biochemical Properties

21-Dehydrocorticosterone is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase, analogously to the reversible formation of cortisone from cortisol . It can be transformed into cortisone by 21-hydroxylase .

Cellular Effects

They exert their broad physiological and therapeutic effects by binding to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .

Molecular Mechanism

The synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins is either upregulated or downregulated .

Metabolic Pathways

This compound is a part of the corticosteroid metabolism pathway. It is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase .

Propiedades

IUPAC Name |

2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDACGRLOGBANH-RJOVDCOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)C=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme show different substrate specificity compared to the NADPH-dependent enzyme?

A1: Yes, the research indicates that the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme demonstrates distinct substrate specificity compared to the NADPH-dependent enzyme. Specifically, in rats of all ages studied, the NADH-dependent enzyme exclusively reduced 21-dehydrocortisol, while exhibiting no activity towards 21-dehydrocorticosterone []. Conversely, the NADPH-dependent enzyme demonstrated the capability to reduce both 21-dehydrocortisol and this compound []. This difference in substrate specificity highlights the distinct roles these enzymes might play in corticosteroid metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)